4-(Acetylamino)phenyl 4-butoxy-3-methylbenzenesulfonate
Description
4-(Acetylamino)phenyl 4-butoxy-3-methylbenzenesulfonate is a sulfonate ester featuring a 4-acetylamino phenyl group linked to a 4-butoxy-3-methylbenzenesulfonate moiety. While direct biological data for this compound are unavailable in the provided evidence, structurally related sulfonamides and sulfonate esters have demonstrated antitubercular and bioactive properties .
Properties
IUPAC Name |
(4-acetamidophenyl) 4-butoxy-3-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5S/c1-4-5-12-24-19-11-10-18(13-14(19)2)26(22,23)25-17-8-6-16(7-9-17)20-15(3)21/h6-11,13H,4-5,12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBHXQFGUHJYOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetylamino)phenyl 4-butoxy-3-methylbenzenesulfonate typically involves multi-step organic reactions. One common method includes the acetylation of 4-aminophenol to form 4-acetylaminophenol, followed by sulfonation with 4-butoxy-3-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(Acetylamino)phenyl 4-butoxy-3-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which may reduce the sulfonate group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, where nucleophiles like amines or thiols replace the sulfonate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
4-(Acetylamino)phenyl 4-butoxy-3-methylbenzenesulfonate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-(Acetylamino)phenyl 4-butoxy-3-methylbenzenesulfonate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological macromolecules, while the sulfonate group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Target Compound
- Structure: Sulfonate group: Attached to a benzene ring substituted with a butoxy (C₄H₉O) group at position 4 and a methyl group at position 3. 4-Acetylamino phenyl group: Provides hydrogen-bonding capability via the acetamide (CONH) functional group.
Similar Compounds
N-[4-[[(4-Methyl-1-piperazinyl)amino]sulfonyl]phenyl]acetamide (Compound 17, ) Structure: Sulfonamide with a piperazinylamino substituent. Comparison:
- Demonstrated antitubercular activity, likely due to the sulfonamide’s ability to inhibit bacterial enzymes .
- Analytical Data :
- ¹³C-NMR: δ 169.54 (carbonyl), confirming the acetamide group .
- Elemental Analysis: Matches calculated values (C: 47.38%, H: 6.63%, N: 16.87%) .
4-Methoxy-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic acid hydrazide (Compound 12, ) Structure: Sulfonyl hydrazide with a methoxy substituent. Comparison:
- Methoxy group (vs. butoxy) reduces lipophilicity but may enhance metabolic stability.
- Hydrazide functional group increases reactivity, enabling participation in heterocyclic synthesis .
- Analytical Data :
- FTIR: 1682 cm⁻¹ (CONH stretch), 1162 cm⁻¹ (SO₂NH) .
3-(Acetylamino)phenyl 4-([3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy)benzenesulfonate () Structure: Contains a pyridinyloxy group with electron-withdrawing substituents (Cl, CF₃). Comparison:
- Molecular Weight: 486.85 g/mol (vs. ~383.48 g/mol estimated for the target compound) .
Key Observations:
- Lipophilicity : The butoxy chain in the target compound likely increases lipophilicity compared to methoxy (Compound 12) or polar piperazine (Compound 17), which may enhance bioavailability.
- Reactivity : Sulfonate esters (target compound) are generally more stable than sulfonamides or hydrazides (Compounds 12, 17), which are prone to hydrolysis.
- Biological Potential: While the target compound’s activity is undocumented, sulfonamides like Compound 17 show antitubercular effects, suggesting structural optimization opportunities .
Biological Activity
4-(Acetylamino)phenyl 4-butoxy-3-methylbenzenesulfonate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by the following chemical formula: C18H25NO4S. It features an acetylamino group, a butoxy side chain, and a sulfonate moiety, which contribute to its solubility and reactivity in biological systems.
1. Enzyme Inhibition
Research indicates that compounds similar to 4-(Acetylamino)phenyl 4-butoxy-3-methylbenzenesulfonate exhibit inhibitory effects on various enzymes. For instance, it has been shown to inhibit peptidylglycine alpha-amidating monooxygenase (PAM), which plays a crucial role in the post-translational modification of peptides. This inhibition can lead to anti-inflammatory effects and reduced tumor growth in certain cancer cell lines .
2. Anti-tumor Activity
In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, particularly those with ras mutations. The mechanism appears to involve the modulation of histone acetylation through the inhibition of histone deacetylase (HDAC) enzymes, similar to other known HDAC inhibitors .
| Compound | IC50 (µM) | Target | Effect |
|---|---|---|---|
| 4-(Acetylamino)phenyl 4-butoxy-3-methylbenzenesulfonate | TBD | HDAC | Inhibition of cancer cell growth |
| 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester | 0.1 | HDAC | Stronger inhibition compared to PBA |
3. Neuroprotective Effects
The compound's structural features suggest potential neuroprotective activity, particularly as an inhibitor of acetylcholinesterase (AChE). AChE inhibitors are vital in treating neurodegenerative diseases like Alzheimer's disease, as they enhance cholinergic transmission by preventing the breakdown of acetylcholine .
Case Study 1: In vitro Anti-cancer Activity
In a study examining the effects of various sulfonate derivatives on lung carcinoma cells, 4-(Acetylamino)phenyl 4-butoxy-3-methylbenzenesulfonate was tested alongside known HDAC inhibitors. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment, highlighting its potential as an anti-cancer agent .
Case Study 2: Enzyme Inhibition Profile
A comparative analysis of enzyme inhibition showed that the compound effectively inhibited PAM with an IC50 value comparable to other established inhibitors. This suggests that it may have therapeutic applications in conditions where PAM activity is dysregulated .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
